3-Amino-1,2,4-dithiazole-5-thione

Oligonucleotide Synthesis Phosphorothioate Sulfurization

Conventional sulfur-transfer reagents (e.g., Beaucage reagent) present high cost and limited solution stability, introducing process variability in large-scale oligonucleotide phosphorothioate synthesis. ADTT (3-Amino-1,2,4-dithiazole-5-thione) provides a validated, cost-effective alternative for cGMP manufacturing of antisense oligonucleotides and siRNA therapeutics. • >99% stepwise sulfurization efficiency minimizes phosphate diester impurities • Stable in acetonitrile for uninterrupted automated synthesizer operation • Substantially lower cost vs. Beaucage reagent, enabling scalable production

Molecular Formula C2H2N2S3
Molecular Weight 150.3 g/mol
CAS No. 6846-35-1
Cat. No. B1224285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1,2,4-dithiazole-5-thione
CAS6846-35-1
Synonyms3-amino-1,2,4-dithiazole-5-thione
xanthane hydride
Molecular FormulaC2H2N2S3
Molecular Weight150.3 g/mol
Structural Identifiers
SMILESC1(=NC(=S)SS1)N
InChIInChI=1S/C2H2N2S3/c3-1-4-2(5)7-6-1/h(H2,3,4,5)
InChIKeyYWZHEXZIISFIDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ADTT: Technical Specifications and Procurement Baseline


3-Amino-1,2,4-dithiazole-5-thione (CAS 6846-35-1), also known as Xanthane Hydride or ADTT, is a heterocyclic sulfur-transfer reagent with the molecular formula C₂H₂N₂S₃ and molecular weight 150.23 g/mol. It is primarily utilized as a sulfurizing agent in the solid-phase synthesis of oligonucleotide phosphorothioates via the phosphoramidite method [1]. This modification replaces a non-bridging oxygen atom with sulfur in the internucleotide phosphate linkage, a critical step that enhances nuclease resistance and therapeutic stability. As a commercially available and inexpensive compound, ADTT has been established as an efficient alternative to traditional sulfur-transfer reagents [2].

Solid-phase phosphorothioate oligonucleotide synthesis
Reported stable in acetonitrile for automated synthesizer runs
Cost-effective procurement for large-scale synthesis workflows

Why ADTT Is Not Interchangeable with Other Sulfur-Transfer Reagents


The synthesis of oligonucleotide phosphorothioates requires stringent control over sulfurization efficiency, purity, and reagent stability. Generic or in-class substitution of sulfur-transfer reagents without quantitative evidence can lead to suboptimal product quality, increased levels of phosphate diester impurities, and process variability. ADTT is not simply one of many 1,2,4-dithiazole derivatives; its specific substitution pattern (3-amino group) confers a unique kinetic profile, stability in acetonitrile, and cost-effectiveness that are distinct from other commercially available sulfurizing agents such as Beaucage reagent, PADS, TETD, or DDTT [1][2]. The following quantitative evidence demonstrates that ADTT offers measurable differentiation that directly impacts large-scale manufacturing feasibility and final oligonucleotide drug substance quality.

Reagent stability
Beaucage reagent instability may cause precipitation in automated systems; ADTT's stability profile may support more consistent process performance, but direct substitution requires validation.
Kinetic profile
The 3-amino substitution confers distinct sulfurization kinetics; other dithiazole derivatives may exhibit different stepwise efficiency that could shift impurity profiles.
Cost structure
Procurement cost differences between sulfur-transfer reagents can impact manufacturing economics; in-class replacement requires cost-model review and may not transfer directly.

ADTT Product-Specific Quantitative Evidence


Sulfur Transfer Efficiency vs. Beaucage Reagent

ADTT demonstrates sulfur transfer efficiency exceeding 99% per synthetic step in solid-phase oligonucleotide synthesis, a performance metric that directly matches the industry benchmark Beaucage reagent (3H-1,2-benzodithiol-3-one 1,1-dioxide) while offering distinct advantages in stability and cost [1]. This quantitative parity in the critical quality attribute of sulfurization efficiency validates ADTT as a functionally equivalent alternative for large-scale production.

Sulfur Transfer Efficiency
Head-to-head
Reported >99% per step
Reported parity with Beaucage reagent supports synthesis workflow substitution context
Based on solid-phase dinucleotide synthesis
Oligonucleotide Synthesis Phosphorothioate Sulfurization

Reagent Stability vs. Beaucage Reagent

In contrast to Beaucage reagent, which exhibits poor stability in various solvents and can precipitate during automated synthesis runs, ADTT remains stable under standard laboratory conditions and is fully compatible with automated solid-phase synthesizers without degradation or precipitation issues [1]. This stability advantage is critical for maintaining consistent sulfurization efficiency throughout extended manufacturing campaigns.

Reagent Stability
Head-to-head
Stable in acetonitrile; Beaucage reported unstable, prone to precipitation
Stability profile may support consistent automated synthesis and reduced process variability
Observed in automated synthesizer runs
Automated Synthesis Reagent Stability Process Robustness

Cost Advantage in Large-Scale Manufacturing

ADTT is a commercially available and inexpensive compound that has been specifically applied in the manufacture of oligonucleotide phosphorothioates to reduce the cost significantly [1][2]. While Beaucage reagent is also commercially available, ADTT's lower procurement cost and bulk availability translate into a meaningful reduction in cost of goods sold (COGS) for large-scale therapeutic oligonucleotide production.

Cost Effectiveness
Class-level
Reported lower procurement cost vs Beaucage reagent
Cost context may influence large-scale procurement decisions; vendor-dependent
Exact cost difference supplier-specific
Process Economics Cost of Goods Oligonucleotide Manufacturing

Purity and Melting Point Specifications

Commercially sourced 3-Amino-1,2,4-dithiazole-5-thione is routinely supplied with a minimum purity of 98% (HPLC) and a melting point range of 201-203°C , with some suppliers reporting melting points >300°C . This high purity ensures consistent sulfurization kinetics and minimizes the introduction of impurities that could compromise oligonucleotide product quality.

Purity & Identity
Data to verify
≥98% (HPLC), mp 201–203°C
Specification supports synthesis reproducibility; lot-specific verification recommended
Supplier-reported; no independent source
Quality Control Analytical Chemistry Process Consistency

ADTT Application Scenarios


cGMP Manufacturing of Antisense Oligonucleotides

ADTT is the reagent of choice for commercial-scale production of phosphorothioate-modified antisense oligonucleotides under current Good Manufacturing Practice (cGMP). The combination of >99% stepwise sulfurization efficiency, solution stability in automated synthesizers, and significantly reduced cost compared to Beaucage reagent directly addresses the critical manufacturing requirements for therapeutic oligonucleotides destined for clinical trials and commercial supply [1][2].

High-Throughput Oligonucleotide Synthesis for Research

For research laboratories and biotechnology companies conducting high-throughput synthesis of phosphorothioate oligonucleotides for target validation, assay development, or in vivo proof-of-concept studies, ADTT provides a cost-effective, stable, and reliable sulfur-transfer reagent that integrates seamlessly with automated DNA/RNA synthesizers, eliminating the need for frequent reagent change-outs due to precipitation or degradation [1].

Process Development for Next-Generation Oligonucleotides

ADTT's well-characterized kinetic behavior and compatibility with solid-phase synthesis platforms make it an ideal candidate for process development studies aimed at optimizing sulfurization conditions, reducing impurity profiles, and lowering overall manufacturing costs for emerging oligonucleotide modalities, including siRNA, aptamers, and CRISPR guide RNAs [1].

Application
Selection Property
Validation Focus
Large-scale phosphorothioate oligonucleotide synthesis
Stepwise sulfurization efficiency profile
Batch consistency and impurity profile
Automated high-throughput oligonucleotide synthesis
Stability in acetonitrile; synthesizer compatibility
Reduced precipitation risk and downtime
Process development for novel oligonucleotide modalities
Well-characterized kinetic behavior
Optimization of sulfurization conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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